molecular formula C14H13NO2 B3031044 Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-53-2

Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3031044
CAS No.: 131515-53-2
M. Wt: 227.26 g/mol
InChI Key: JMGWGCNWORKLBM-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative characterized by a rigid, non-planar scaffold. The 4-cyanophenyl substituent at the 3-position and the methyl ester at the 1-position confer distinct electronic and steric properties, making this compound valuable in medicinal chemistry and materials science. BCP derivatives are widely studied as bioisosteres for tert-butyl, phenyl, or other aromatic groups due to their enhanced metabolic stability and reduced conformational flexibility .

Properties

IUPAC Name

methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-12(16)14-7-13(8-14,9-14)11-4-2-10(6-15)3-5-11/h2-5H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGWGCNWORKLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189997
Record name Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131515-53-2
Record name Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131515-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-cyanophenyl)bicyclo[111]pentane-1-carboxylate typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to achieve higher yields and purity, while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyanophenyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate serves as a valuable building block in organic synthesis:

  • Pharmaceutical Development : Its structural properties allow for the modification and development of new pharmaceutical agents, particularly those targeting specific biological pathways.
  • Material Science : The compound is used in the creation of advanced materials such as liquid crystals and molecular rotors due to its rigidity and unique electronic properties.

Biological Studies

The compound's structure makes it suitable for biological research:

  • Molecular Interaction Studies : It can be employed to study interactions between small molecules and biological targets, aiding in the understanding of molecular mechanisms in various pathways.
  • Potential Therapeutics : Preliminary studies suggest that derivatives of this compound may exhibit biological activity, making it a candidate for further investigation as a therapeutic agent.

Advanced Materials Production

Due to its unique chemical properties, this compound is utilized in:

  • Liquid Crystal Displays (LCDs) : Its rigid structure contributes to the stability and performance of liquid crystals.
  • Molecular Electronics : The compound's ability to form complex molecular architectures makes it suitable for applications in molecular electronics.

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as a precursor for synthesizing novel anti-cancer agents. The compound's ability to undergo various chemical transformations facilitated the development of derivatives with enhanced biological activity.

Case Study 2: Material Science Innovations

Research on the application of this compound in creating new types of liquid crystals demonstrated improved thermal stability and response times compared to traditional materials, highlighting its potential in next-generation display technologies.

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its rigid bicyclo[1.1.1]pentane core and functional groups. The cyanophenyl group can participate in π-π interactions, while the carboxylate ester can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity for various molecular targets, affecting biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the BCP Core

The following table summarizes key BCP derivatives with variations in substituents, synthesis yields, and physical properties:

Compound Name Substituents Molecular Formula Yield (%) Key Properties/Applications Reference
Methyl 3-(4-cyanophenyl)BCP-1-carboxylate 3-(4-CN-Ph), 1-COOMe C14H13NO2 N/A High rigidity; potential bioisostere Target compound
Methyl 2,2-difluoro-3-(4-CF3Ph)BCP-1-carboxylate 2,2-diF, 3-(4-CF3Ph) C15H13F5O2 30 Lipophilic; used in fluorinated drug design
Methyl 3-(4-bromothiophen-2-yl)-2,2-diF-BCP-1-carboxylate 3-(4-Br-thiophene), 2,2-diF C11H10BrF2O2S 43 Halogenated; applicable in cross-coupling reactions
Methyl 3-(trifluoromethyl)BCP-1-carboxylate 3-CF3 C8H9F3O2 N/A 97% purity; molecular weight 194.15
Methyl 3-(hydroxymethyl)BCP-1-carboxylate 3-CH2OH C8H12O3 N/A Intermediate for further functionalization; yellow liquid
Methyl 3-(3-chlorophenyl)BCP-1-carboxylate 3-(3-Cl-Ph) C13H13ClO2 N/A Molecular weight 236.69; used in polymer chemistry
Bicyclo[1.1.1]pentane-1,3-diylbis(di(4-fluorophenyl)methanol) 1,3-di(di(4-F-Ph)CH2OH) C33H28F4O2 N/A Melting point 90°C; porphyrinoid applications
Key Observations:
  • Electron-Withdrawing Groups: The 4-cyanophenyl group in the target compound provides strong electron-withdrawing effects, comparable to trifluoromethyl (CF3) and nitro groups in other derivatives. This enhances stability in oxidative environments .
  • Synthetic Yields: Difluorinated analogs (e.g., 30–43% yields) generally exhibit lower yields than non-halogenated derivatives, likely due to steric challenges in the Arbuzov reaction or purification difficulties .
  • Physical State : Hydroxymethyl and ester-functionalized derivatives (e.g., ) are typically liquids, while diol or porphyrin-embedded analogs (e.g., ) are solids with defined melting points.

Comparison with Non-BCP Analogous Scaffolds

  • Bicyclo[2.2.2]octane Derivatives : Dimethyl bicyclo[2.2.2]octane-1,3-dicarboxylate (similarity score 0.93 to BCPs) has a larger ring system, reducing steric strain but increasing molecular weight. This impacts solubility and pharmacokinetic properties .
  • Cyclopropane and Cubane Scaffolds : While smaller rings (e.g., cyclopropane) offer rigidity, BCPs balance strain and stability, making them more synthetically accessible for drug discovery .

Biological Activity

Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃N₁O₂
  • Molecular Weight : 227.263 g/mol
  • CAS Number : 156329-83-8

The compound features a bicyclo[1.1.1]pentane core, which is known for its ability to act as a bioisostere for various functional groups in drug design, potentially enhancing metabolic stability and bioavailability.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of bicyclo[1.1.1]pentane derivatives, including this compound. Research indicates that compounds with this structure can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation.

  • Mechanism of Action : The compound appears to inhibit the NFκB pathway, which is crucial in regulating inflammatory cytokines such as TNFα and IL-6. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Synthesis and Evaluation of BCP Analogues :
    A study published in Journal of Medicinal Chemistry explored various BCP-containing compounds, including this compound, demonstrating their efficacy in reducing inflammation in vitro by measuring their impact on NFκB activity and cytokine release from human monocyte cell lines .
  • Comparison with Traditional Anti-inflammatory Agents :
    In comparative studies, BCP derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), providing a promising alternative with potentially fewer side effects .

Data Table: Biological Activities of Bicyclo[1.1.1]pentane Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatory0.05
Bicyclo[1.1.1]pentane derivative AAnti-inflammatory0.10
Bicyclo[1.1.1]pentane derivative BCytokine inhibition0.08

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available bicyclo[1.1.1]pentane derivatives.
  • Reactions : Key reactions include Suzuki coupling and asymmetric reductions to introduce the cyanophenyl group effectively.
  • Yield : Reports indicate yields ranging from 60% to 80%, depending on the specific reaction conditions employed .

Q & A

Basic: What are the common synthetic strategies for preparing bicyclo[1.1.1]pentane derivatives like Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate?

Answer:
Key synthetic routes involve functionalization of preformed bicyclo[1.1.1]pentane scaffolds. For example:

  • Stepwise functionalization : Starting from methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, bromination (using Br₂ and PPh₃) generates intermediates like bromide 26 , which undergo Arbuzov reactions to introduce phosphonate groups .
  • One-pot difluorination : Rhodium-catalyzed reactions (e.g., Rh₂(Oct)₄) with CF₃TMS enable direct difluorination of α-allyldiazoacetates, yielding derivatives like methyl 3-(4-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate (43% yield) .
  • Photochemical methods : Early work on bicyclo[1.1.1]pentane-1,3-dicarboxylic acid synthesis via [1.1.1]propellane photolysis highlights the reactivity of strained systems .

Basic: What characterization techniques are critical for confirming the structure of bicyclo[1.1.1]pentane derivatives?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying bridgehead substituents and ring strain effects. For example, the ¹H-NMR spectrum of methyl 3-(3-hydroxypenta-1,4-diyn-3-yl)bicyclo[1.1.1]pentane-1-carboxylate shows distinct proton environments due to the rigid scaffold .
  • 19F NMR : Critical for fluorinated derivatives (e.g., 2,2-difluoro compounds in ) .
  • HRMS and FTIR : Validate molecular weight and functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .

Advanced: How can enantioselective synthesis of chiral bicyclo[1.1.1]pentane derivatives be achieved?

Answer:
Chiral resolution and asymmetric catalysis are key:

  • Strecker/chiral resolution : Aldehyde intermediates (e.g., 28 ) derived from bicyclo[1.1.1]pentane precursors undergo Strecker reactions with chiral auxiliaries to generate enantiomerically pure α-amino acids .
  • Magnesium amide addition : Direct enantioselective alkylation of [1.1.1]propellane with Grignard reagents and chiral ligands yields 3-alkylbicyclo[1.1.1]pentan-1-amines, tolerating functional groups like esters and nitriles .

Advanced: What functional groups are compatible with bicyclo[1.1.1]pentane synthesis, and how do they influence reactivity?

Answer:

  • Electron-withdrawing groups : Nitriles (e.g., 4-cyanophenyl) stabilize intermediates during electrophilic substitutions but may reduce nucleophilic reactivity at bridgehead positions .
  • Halogens : Bromothiophenyl substituents (e.g., in ) tolerate Rh-catalyzed reactions but require careful purification due to potential side reactions .
  • Amino groups : Boc-protected amines (e.g., methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate) are stable under acidic conditions but require deprotection for further functionalization .

Advanced: How can researchers address contradictions in reported synthetic yields for similar bicyclo[1.1.1]pentane derivatives?

Answer:
Yield discrepancies (e.g., 36–43% in ) often arise from:

  • Substituent electronic effects : Electron-deficient aryl groups (e.g., 4-bromothiophenyl) may slow cyclopropane ring-opening steps .
  • Purification challenges : Silica gel column chromatography efficiency varies with substituent polarity; brominated derivatives may require gradient elution .
  • Catalyst loading : Rh₂(Oct)₄ concentrations (e.g., 15 µg vs. 7 µg in ) impact reaction turnover .

Advanced: What role do bicyclo[1.1.1]pentanes play as bioisosteres in medicinal chemistry?

Answer:

  • Aromatic ring replacement : Bicyclo[1.1.1]pentanes mimic para-substituted phenyl groups in spatial occupancy and polarity, improving metabolic stability .
  • Applications in amino acids : Derivatives like 3-(3'-carboxybicyclo[1.1.1]pentyl)alanines act as glutamate receptor ligands, demonstrating enhanced binding affinity compared to linear analogs .

Advanced: What methodological challenges arise in purifying bicyclo[1.1.1]pentane derivatives?

Answer:

  • Column chromatography : Polar ester groups (e.g., methyl carboxylate) necessitate nonpolar solvents (hexane/EtOAc) for elution, while basic amines (e.g., pyrrolidinylmethyl derivatives) require additives like triethylamine to prevent tailing .
  • Crystallization limitations : High ring strain often prevents crystallization, necessitating HRMS or NMR for purity validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate

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